

Application Notes and Protocols for the S2101 Clinical Study

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S2101

Cat. No.: B15583422

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Topic: Data Collection and Management for the **S2101** Clinical Study

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The SWOG **S2101** (BiCaZO) clinical trial is a Phase II study evaluating the combination of cabozantinib and nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC).^[1] ^[2] A key aspect of this study is the stratification of patients based on tumor biomarkers, namely Tumor Mutational Burden (TMB) and a Gene Expression Profile (GEP) for Tumor Inflammation Score (TIS).^[3] This document provides detailed application notes and protocols for the data collection and management procedures relevant to the **S2101** study, aimed at ensuring data integrity, consistency, and compliance for researchers, scientists, and drug development professionals.

Data Presentation

As of the last update, specific quantitative data from the **S2101** clinical trial have not been publicly released. However, the following tables have been designed to serve as templates for the structured presentation of key data points that are expected to be collected and analyzed in this study.

Table 1: Patient Demographics and Baseline Characteristics

Characteristic	Melanoma Cohort (n=)	HNSCC Cohort (n=)	Total (n=)
Age (Median, Range)			
Sex (Male/Female)			
ECOG Performance Status (0/1)			
Prior Lines of Therapy (Median, Range)			
HPV Status (HNSCC only) (Positive/Negative)	N/A		

Table 2: Biomarker Status by Disease Cohort

Biomarker Status	Melanoma Cohort (n=)	HNSCC Cohort (n=)	Total (n=)
TMB High / GEP High			
TMB High / GEP Low			
TMB Low / GEP High			
TMB Low / GEP Low			

Table 3: Treatment Efficacy by Biomarker Subgroup

Biomarker Subgroup	Objective Response Rate (ORR) (%)	Disease Control Rate (DCR) (%)	Median Progression-Free Survival (PFS) (Months)	Median Overall Survival (OS) (Months)
Melanoma Cohort				
TMB High / GEP				
High				
TMB High / GEP				
Low				
TMB Low / GEP				
High				
TMB Low / GEP				
Low				
HNSCC Cohort				
TMB High / GEP				
High				
TMB High / GEP				
Low				
TMB Low / GEP				
High				
TMB Low / GEP				
Low				

Experimental Protocols

Specimen Collection and Processing

Objective: To obtain high-quality tumor tissue and whole blood specimens for biomarker analysis and germline genomic analysis.

Protocol:

- Informed Consent: Ensure the patient has provided informed consent for the collection and use of biospecimens for research purposes as outlined in the **S2101** protocol.[4]
- Tumor Biopsy:
 - A fresh tumor biopsy is required for patients without a recent (within a specified timeframe per protocol) archival tissue sample.
 - The biopsy should be of sufficient size to yield adequate material for both TMB and GEP analysis.
 - The specimen should be handled according to standard pathology procedures to preserve nucleic acid integrity. This typically involves immediate fixation in 10% neutral buffered formalin for a specified duration before processing into a formalin-fixed, paraffin-embedded (FFPE) block.
- Blood Collection:
 - Collect whole blood in EDTA tubes for germline DNA extraction.
 - Follow standard phlebotomy procedures.
 - Process and ship ambient temperature blood specimens within one day of collection.[5]
- Specimen Submission:
 - All specimens must be logged into the SWOG online Specimen Tracking system.[5]
 - Label all specimens clearly with the patient ID and other required identifiers.
 - Package and ship specimens according to the guidelines provided in the **S2101** protocol and SWOG's general specimen submission procedures.[4]

Tumor Mutational Burden (TMB) Analysis by Whole Exome Sequencing (WES)

Objective: To quantify the number of non-synonymous somatic mutations per megabase of the tumor genome.

Methodology:

- DNA Extraction: Extract genomic DNA from FFPE tumor tissue sections and matched whole blood (for germline DNA).
- Library Preparation: Prepare WES libraries from both tumor and germline DNA using a commercial exome capture kit.
- Sequencing: Perform paired-end sequencing of the captured libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
- Data Analysis:
 - Alignment: Align sequencing reads to the human reference genome (e.g., GRCh38).
 - Somatic Variant Calling: Identify somatic single nucleotide variants (SNVs) and small insertions/deletions (indels) by comparing the tumor and germline sequencing data.
 - Filtering: Filter out germline variants and common polymorphisms.
 - TMB Calculation: Count the total number of remaining non-synonymous somatic mutations and divide by the size of the captured exome in megabases (Mb). The result is expressed as mutations/Mb.

Gene Expression Profiling (GEP) for Tumor Inflammation Score (TIS)

Objective: To measure the expression of a predefined set of 18 genes associated with a suppressed adaptive immune response within the tumor microenvironment.

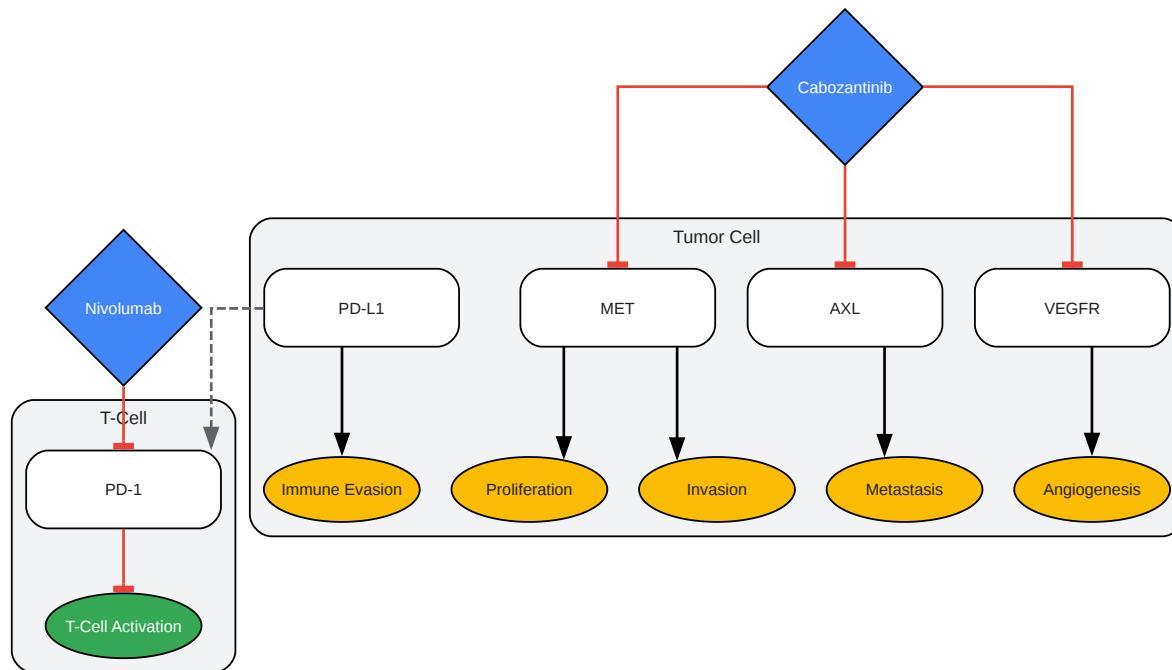
Methodology:

- RNA Extraction: Extract total RNA from FFPE tumor tissue sections.
- Gene Expression Analysis:
 - Utilize a targeted gene expression panel, such as the NanoString nCounter® platform with a custom or pre-designed TIS panel.

- Hybridize the extracted RNA with the gene-specific probes.
- Quantify the abundance of each target mRNA molecule.
- Data Analysis:
 - Normalization: Normalize the raw gene expression counts to control for technical variability.
 - TIS Calculation: Calculate the TIS score as a weighted sum of the normalized expression values of the 18 genes in the signature.
 - Stratification: Patients are stratified into "GEP High" or "GEP Low" based on a predefined cut-off for the TIS score.

Mandatory Visualizations

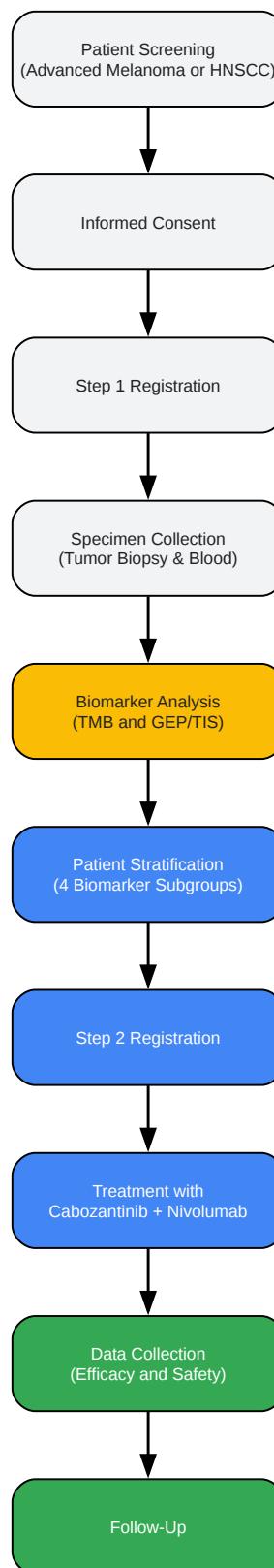
Signaling Pathways of Cabozantinib and Nivolumab



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Caption: Combined inhibition of receptor tyrosine kinases and PD-1/PD-L1 checkpoint.

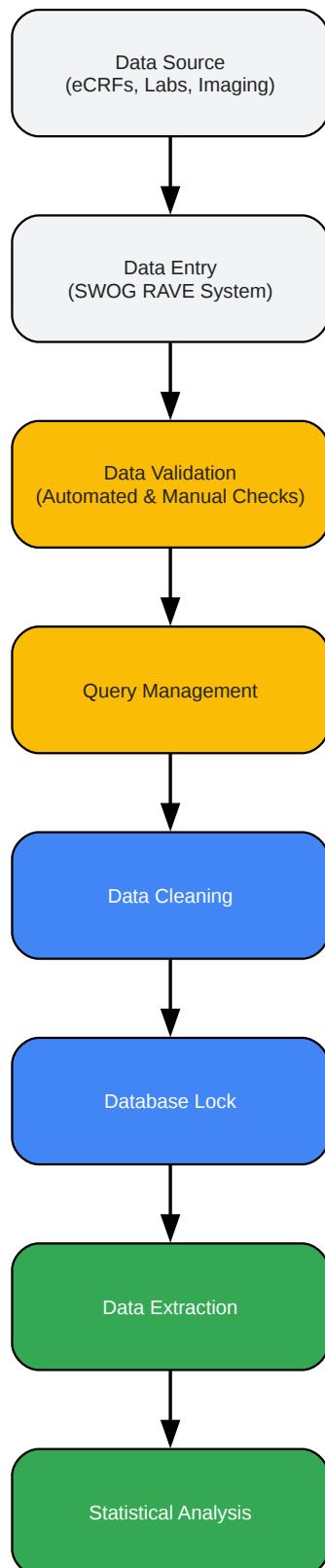
S2101 Clinical Study Workflow



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Caption: Overview of the **S2101** clinical study workflow.

Data Management Logical Flow



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Caption: High-level data management flow for the **S2101** study.

Data Collection and Management Plan

While the full **S2101** protocol is not publicly available, the following data collection and management plan is based on SWOG's best practices and information from the clinical trial summary.[\[5\]](#)[\[6\]](#)

Data Collection

- Source Data: All data recorded in the electronic Case Report Forms (eCRFs) must be supported by source documentation in the patient's medical record.
- Data Entry: Data will be entered into a 21 CFR Part 11-compliant electronic data capture (EDC) system, such as SWOG's Medidata Rave system.
- Key Data Categories:
 - Patient demographics and medical history
 - Treatment administration details
 - Adverse events (AEs) and serious adverse events (SAEs)
 - Tumor assessments (e.g., RECIST 1.1)
 - Biomarker results (TMB and TIS)
 - Concomitant medications
 - Survival status

Data Management

- Data Validation: The data will be reviewed for completeness, accuracy, and consistency through a combination of automated edit checks within the EDC system and manual data review.

- Query Resolution: Data discrepancies will be raised as queries to the clinical sites for clarification and resolution.
- Data Coding: Medical terms, such as adverse events and medications, will be coded using standardized dictionaries (e.g., MedDRA and WHODrug).
- Data Reconciliation: Data from external sources, such as central laboratories and imaging vendors, will be reconciled with the clinical database.
- Database Lock: The clinical database will be locked after all data have been entered, cleaned, and all queries resolved.
- Data Archiving: All study-related data and documentation will be archived in accordance with regulatory requirements and institutional policies.

Quality Control and Assurance

- Training: All study personnel involved in data collection and management will be trained on the **S2101** protocol and relevant standard operating procedures (SOPs).
- Monitoring: Clinical monitors will conduct site visits to verify source data, ensure protocol compliance, and assess data quality.
- Audits and Inspections: The study may be subject to audits by SWOG's Quality Assurance department and inspections by regulatory authorities to ensure compliance with Good Clinical Practice (GCP) guidelines.

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- To cite this document: BenchChem. [Application Notes and Protocols for the S2101 Clinical Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583422#data-collection-and-management-for-the-s2101-clinical-study]

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